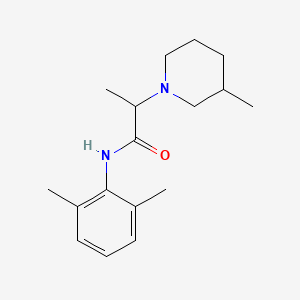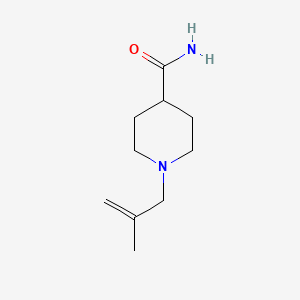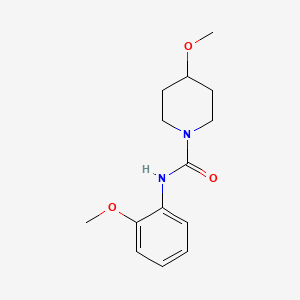![molecular formula C16H15F2N5O3S B7565798 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline, also known as DMTFMA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound was first synthesized in 2014 by a team of researchers from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of DMTFMA.
Mecanismo De Acción
The exact mechanism of action of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline has been found to have several biochemical and physiological effects. Studies have shown that it can induce DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is its potent anti-cancer activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is its relatively low solubility in water, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for the research on 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline. One of the major areas of interest is the development of more efficient synthesis methods for this compound. This could help to improve its bioavailability and make it more suitable for use in anti-cancer drug development. Another area of interest is the exploration of the potential applications of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline in other fields, such as neuroscience and immunology. Finally, more studies are needed to fully understand the mechanism of action of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline involves a multi-step process that starts with the reaction of 2-amino-5-difluoromethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(4-methylsulfonylphenyl)tetrazole-5-carboxylic acid to form the intermediate compound. Finally, the intermediate is treated with aniline to obtain the final product, 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline.
Aplicaciones Científicas De Investigación
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline has been found to have potential applications in various fields of scientific research. One of the major areas of interest is cancer research. Studies have shown that 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline exhibits potent anti-cancer activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-27(24,25)12-8-6-11(7-9-12)23-15(20-21-22-23)10-19-13-4-2-3-5-14(13)26-16(17)18/h2-9,16,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCLMRHYFJUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)

![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)

